(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8/h8-10,12,14H,1-7H2,(H,13,15)/t8-,9?,10?/m0/s1 |
InChI Key |
WWGAIBPYRKYLQQ-IDKOKCKLSA-N |
Isomeric SMILES |
C1CC(CC(C1)O)NC(=O)[C@H]2CCNC2 |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2 |
Origin of Product |
United States |
Biological Activity
(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, a carboxamide group, and a hydroxycyclohexyl substituent, contributing to its unique biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₂ |
| Molecular Weight | 197.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.
Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that the compound reduced cell viability in A549 cells by approximately 70% at a concentration of 50 µM after 24 hours of exposure. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicate that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
The proposed mechanism of action for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may modulate the PI3K/Akt pathway, leading to enhanced apoptosis in cancer cells.
For antimicrobial activity, the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis has been suggested as a potential mechanism.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, comparisons can be made with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| (3R)-N-(2-Hydroxycyclohexyl)pyrrolidine-3-carboxamide | Moderate | Weak |
| N-(4-Hydroxyphenyl)pyrrolidine-3-carboxamide | High | Moderate |
This comparison highlights that while some related compounds exhibit strong anticancer properties, they may lack significant antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide and related compounds:
Key Observations:
- Hydrophilicity vs. Lipophilicity : The target compound’s 3-hydroxycyclohexyl group enhances hydrophilicity compared to halogenated derivatives (e.g., chloro, fluoro, or trifluoromethyl groups in ), which increase lipophilicity and may affect membrane permeability .
- Ketone vs.
- Substituent Effects : The 3-hydroxycyclohexyl group in the target compound contrasts with the aromatic phenyl or halogenated substituents in analogs, suggesting divergent biological targets.
Cannabinoid Receptor Affinity:
- CP 47,497-C6 () and related hydroxycyclohexyl-containing cannabinoids demonstrate high affinity for CB1 receptors, with activity dependent on alkyl chain length (optimal at 4–6 carbons) . The target compound’s cyclic hydroxy group may mimic this chain length but lacks the phenolic structure critical for classical cannabinoid activity .
- Pyrrole vs. Indole Derivatives: Pyrrole-derived cannabinoids (e.g., target compound’s structural relatives) are generally less potent than indole analogs in CB1 binding, as seen in studies where pyrrole derivatives showed reduced hypothermic and catalepsy effects compared to indoles .
Functional Group Impact:
- Morpholinoethyl vs. Hydroxycyclohexyl: Early cannabinoid studies highlight the importance of the morpholinoethyl group for CB1 binding .
Pharmacological and Biochemical Implications
- Solubility and Bioavailability : The hydroxycyclohexyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ), which may enhance bioavailability for oral or injectable formulations .
Preparation Methods
Enzyme-Catalyzed Enantioselective Hydrolysis
One of the most efficient and selective methods for preparing chiral pyrrolidine derivatives involves enzyme-catalyzed enantioselective hydrolysis of racemic precursors. According to patent CA2568836C, an improved method was developed for preparing 3-hydroxy-4-hydroxymethylpyrrolidine compounds, which are structurally related to the target compound. This method uses a lipase-catalyzed hydrolysis step of racemic 3,4-trans-disubstituted pyrrolidinone intermediates to obtain high yield and enantiomeric excess without chromatographic purification, thus reducing cost and complexity.
- Starting from racemic 3,4-trans-disubstituted pyrrolidinone compounds.
- Enzyme-catalyzed hydrolysis to selectively convert one enantiomer.
- Subsequent chemical transformations to introduce the hydroxycyclohexyl substituent on the nitrogen.
This method avoids chromatographic purification, which is advantageous for scale-up and commercial production.
| Step | Reaction Type | Starting Material | Catalyst/Enzyme | Outcome | Notes |
|---|---|---|---|---|---|
| (a) | Enantioselective hydrolysis | Racemic 3,4-trans-disubstituted pyrrolidinone | Lipase | Enantiomerically enriched intermediate | High yield, no chromatography |
| (b) | Amide formation | Enriched intermediate + 3-hydroxycyclohexylamine | Chemical coupling agent | Formation of N-(3-hydroxycyclohexyl) amide | Selective amidation step |
Amidation via Coupling Agents
Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and 3-hydroxycyclohexylamine is a critical step. Literature from the Journal of Medicinal Chemistry shows that coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and CDI (carbonyldiimidazole) are commonly used for efficient amide bond formation.
- HATU is effective for alkylamine coupling but may fail with arylamines.
- CDI activation followed by amine addition is an alternative for difficult substrates.
The amidation step is typically carried out in polar aprotic solvents under mild conditions to preserve stereochemistry.
| Coupling Agent | Suitable Amine Type | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| HATU | Alkylamines | Room temperature, DMF solvent | 70-90% | Fast reaction, high purity |
| CDI | Aryl and sterically hindered amines | Room temperature, DCM or THF solvent | 60-85% | Alternative to HATU |
Alternative Synthetic Routes
Other synthetic routes reported include:
- Preparation of pyrrolidine-3-carboxylic acid derivatives via halogenated aryl intermediates, followed by substitution with hydroxycyclohexylamine (US Patent US8344161B2).
- Use of chiral pool starting materials such as protected hydroxypyrrolidine carboxylic acids to ensure stereochemical integrity.
These routes emphasize enantioselective synthesis and functional group compatibility to yield the target compound with high stereochemical purity.
Summary Table of Preparation Methods
Research Findings and Observations
- The enzyme-catalyzed method (patent CA2568836C) represents a significant advancement by simplifying the process, reducing steps, and eliminating chromatographic purification, which is costly at scale.
- Amidation chemistry is well-established, with HATU and CDI being reliable coupling agents, although the choice depends on the amine type.
- Stereochemical control is paramount; thus, starting from chiral precursors or using enantioselective enzymatic steps is preferred.
- The hydroxycyclohexyl substituent is introduced via nucleophilic substitution or amidation with the corresponding amine, maintaining stereochemical integrity.
Q & A
Q. Basic Research Focus
- Radioligand Displacement : Compete with [³H]CP55,940 in CB1/CB2 receptor membranes from transfected cells. Calculate IC₅₀ and Ki values .
- Functional Assays : GTPγS binding to measure receptor activation; compare efficacy to anandamide (partial agonist) .
Data Interpretation : Target compound may show higher Ki than anandamide (e.g., 5 nM vs. 78 nM for CB1) but lower intrinsic efficacy .
How do structural modifications to the pyrrolidine ring affect CB1 receptor efficacy and selectivity over CB2?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- 3S Configuration : Critical for receptor docking; inversion to 3R reduces binding by >100-fold .
- Hydroxycyclohexyl Substitution : Larger substituents (e.g., dimethylheptyl in CP47,497) enhance lipophilicity and CB1 affinity but reduce selectivity .
- Pyrrolidine Oxidation : Conversion to 2-oxopyrrolidine (as in Tetflupyrolimet) alters hydrogen bonding and potency .
Experimental Design : Use mutagenesis studies to map binding pockets (e.g., Ser383 in CB1) and molecular dynamics simulations .
What factors explain discrepancies between in vitro receptor affinity and in vivo efficacy in rodent models?
Advanced Research Focus
Key Variables :
- Metabolism : Hepatic cytochrome P450-mediated oxidation (e.g., hydroxylation) may generate inactive metabolites .
- Blood-Brain Barrier (BBB) Penetration : High TPSA (>50 Ų) limits CNS exposure despite high in vitro potency .
- Receptor Reserve : Tissue-specific receptor density impacts observed efficacy (e.g., higher reserve in vas deferens assays vs. brain) .
Resolution : Conduct PK/PD studies with LC-MS quantification of plasma/brain concentrations .
What crystallographic or NMR-based approaches resolve conformational dynamics of this compound in solution?
Q. Advanced Research Focus
- X-ray Crystallography : Determine solid-state conformation; compare to active CB1-bound structures (e.g., CP55,940) .
- NOESY NMR : Identify intramolecular hydrogen bonds (e.g., between pyrrolidine NH and cyclohexyl OH) that stabilize bioactive conformers .
- Docking Simulations : Align with CB1 cryo-EM structures (PDB: 5TGZ) to predict binding poses .
How does the compound’s metabolic stability in hepatocyte models correlate with in vivo half-life, and what structural optimizations improve resistance to degradation?
Q. Advanced Research Focus
- Metabolic Hotspots : Hydroxyl groups (phase II glucuronidation) and pyrrolidine ring (oxidation) are primary sites .
- Stabilization Strategies : Fluorination of the cyclohexyl ring or methyl substitution on pyrrolidine reduces CYP450-mediated metabolism .
- Validation : Use LC-MS to track metabolite formation in human liver microsomes and correlate with pharmacokinetic profiles in rodents .
How are contradictory data on CB1 inverse agonism vs. partial agonism reconciled across different assay systems?
Advanced Research Focus
Contradiction Sources :
- Assay Conditions : GTPγS (measures G-protein activation) vs. cAMP accumulation (downstream signaling) may yield opposing results .
- Cell Lines : Receptor density (e.g., CHO vs. HEK293) impacts signal amplification .
Resolution : Use standardized protocols (e.g., Promega cAMP assay) and orthogonal methods (β-arrestin recruitment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
